molecular formula C12H14N2O2 B8660794 3-(tert-Butyl)-6-nitro-1h-indole

3-(tert-Butyl)-6-nitro-1h-indole

Cat. No.: B8660794
M. Wt: 218.25 g/mol
InChI Key: WZQXMQWMGYOUGM-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-6-nitro-1H-indole is an indole derivative featuring a tert-butyl group at position 3 and a nitro group at position 6. Indole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group introduces steric bulk and lipophilicity, while the nitro group confers electron-withdrawing properties, influencing the compound’s reactivity and physicochemical behavior.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-tert-butyl-6-nitro-1H-indole

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)10-7-13-11-6-8(14(15)16)4-5-9(10)11/h4-7,13H,1-3H3

InChI Key

WZQXMQWMGYOUGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methyl (e.g., 1-Methyl-6-nitro-1H-indole) or planar groups like formyl .
  • Electronic Effects: The nitro group at position 6 is strongly electron-withdrawing, which contrasts with cyano (moderately electron-withdrawing) and hydroxymethyl (electron-donating) groups in analogs .
  • Molecular Weight : The tert-butyl and nitro groups contribute to a higher molecular weight (219.25 g/mol) compared to simpler derivatives like 1-Methyl-6-nitro-1H-indole (180.17 g/mol) .

Functional Group Influence on Physicochemical Properties

Substituent Effects on Solubility and Stability

  • It also increases thermal stability due to steric protection of the indole core .
  • Nitro Group : Reduces electron density in the aromatic ring, decreasing reactivity toward electrophilic substitution. This may stabilize the compound under oxidative conditions .
  • Comparative Stability : Carbamate-protected analogs (e.g., and ) exhibit improved stability under ambient storage (2–8°C, dry conditions) compared to unprotected indoles .

Reactivity Trends

  • Electrophilic Substitution: The nitro group directs incoming electrophiles to positions 4 or 7 of the indole ring, whereas hydroxymethyl or cyano groups in analogs may alter regioselectivity .
  • Functionalization Potential: Bromo-substituted derivatives (e.g., ) are primed for nucleophilic substitution or cross-coupling reactions, unlike the tert-butyl group, which is inert under most conditions .

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